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molecular formula C6H8BrNS B8612300 5-(Bromomethyl)-4-ethyl-1,3-thiazole

5-(Bromomethyl)-4-ethyl-1,3-thiazole

Cat. No. B8612300
M. Wt: 206.11 g/mol
InChI Key: HEVXFCQOLKLQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of (4-ethyl-1,3-thiazol-5-yl)methanol (740 mg, 5.2 mmol) in anhydrous dichloromethane (35 mL) was added tribromophosphane (550 μL, 5.7 mmol). The mixture was stirred at room temperature for 2 hours. Dichloromethane was evaporated. The residue was dried in vacuo, affording 5-(bromomethyl)-4-ethyl-1,3-thiazole. The crude product was used without further purification.
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
550 μL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[CH:5][S:6][C:7]=1[CH2:8]O)[CH3:2].[Br:10]P(Br)Br>ClCCl>[Br:10][CH2:8][C:7]1[S:6][CH:5]=[N:4][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
740 mg
Type
reactant
Smiles
C(C)C=1N=CSC1CO
Name
Quantity
550 μL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=C(N=CS1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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